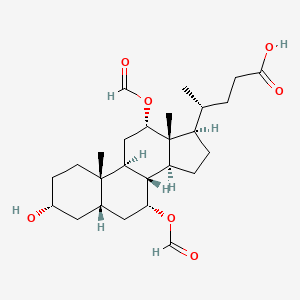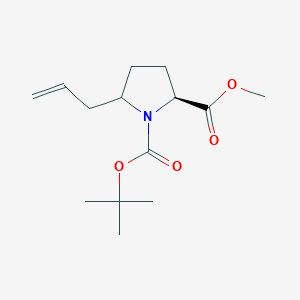![molecular formula C20H18BrN3O2S B1610116 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide CAS No. 155863-02-8](/img/structure/B1610116.png)
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Overview
Description
- “1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide” is a chemical compound with potential biological properties.
- It contains a pyridinium ring, a benzopyran ring, and an isothiocyanate group.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate precursors, such as a pyridine derivative and an isothiocyanate, under specific conditions.
- Further details on the synthetic route would require a literature search.
Molecular Structure Analysis
- The molecular formula is C₁₆H₁₄BrN₂O₂S.
- The compound contains a pyridinium ring, a benzopyran ring, and an isothiocyanate group.
- The 3D structure can be visualized using computational tools.
Chemical Reactions Analysis
- The compound may participate in various reactions, including nucleophilic substitution, oxidation, and coordination reactions.
- Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Solubility, melting point, boiling point, and stability under different conditions.
- Spectroscopic data (UV, IR, NMR) for characterization.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds utilizing pyridinium salts and isothiocyanates. For instance, pyridinium salts reacted with dimethyl acetylenedicarboxylate (DMAD) to yield indolizine derivatives and, when treated with pyrazole-5-diazonium salt, produced hydrazonoyl bromides, which further furnished triazolopyridines upon treatment with aqueous ethanolic sodium carbonate. Such reactions demonstrate the potential of pyridinium salts in synthesizing diverse heterocyclic structures, suggesting a broad range of applications in the synthesis of complex molecules (Dawood, 2004).
Advanced Organic Synthesis Techniques
Further studies detailed the synthesis of new pyrazolopyridines, thienopyridines, and pyrimidines through reactions involving pyrazolopyridine derivatives with various reagents like methyl iodide, indicating advanced organic synthesis techniques that could be applied to the development of pharmacologically relevant compounds (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Development of Anticonvulsant Agents
Research into the anticonvulsant properties of heterocycles based on pyran and naphthyridine derivatives revealed the synthesis of new compounds showing potential as anticonvulsant agents. This area of study highlights the therapeutic application possibilities of newly synthesized heterocyclic compounds (Paronikyan et al., 2002).
Antimicrobial Activity
The synthesis of new heterocyclic compounds based on pyrazole fused with pyrimidine and triazolopyrimidine derivatives demonstrated significant antimicrobial activity, suggesting the potential for these compounds to be developed into new antimicrobial agents (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Catalyzed Bond Formation
A study on intramolecular Fe(II)-catalyzed N-O or N-N bond formation from aryl azides showcased an efficient method for transforming aryl and vinyl azides into benzisoxazoles, indazoles, or pyrazoles. This catalytic approach opens up new pathways for constructing N-heterocycles, which are crucial structures in many pharmaceuticals (Stokes et al., 2010).
Safety And Hazards
- Toxicity, handling precautions, and environmental impact.
- Consult safety data sheets and relevant literature.
Future Directions
- Investigate potential applications in medicine, materials science, or other fields.
- Explore modifications to enhance properties or reduce toxicity.
properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)-5-[1-(2-isothiocyanatoethyl)pyridin-1-ium-4-yl]-1,3-oxazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N3O2S.BrH/c26-14-21-7-10-23-8-5-15(6-9-23)19-13-22-20(25-19)17-3-4-18-16(12-17)2-1-11-24-18;/h3-6,8-9,12-13H,1-2,7,10-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIKMKBZZKQPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CCN=C=S)OC1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439471 | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
CAS RN |
155863-02-8 | |
| Record name | Pyridinium, 4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]-1-(2-isothiocyanatoethyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















